25C-NBF (hydrochloride)
25C-NBF (hydrochloride)
2C-C is a 2,5-dimethoxyphenethylamine with a chlorine atom at the four position of the aromatic ring. A known hallucinogen, this compound stimulates monoamine receptor activity while inhibiting the re-uptake of serotonin and norepinephrine. 25C-NBF (hydrochloride) is a derivative of 2C-C having an N-(2-fluorobenzyl) addition at the amine. It is an agonist of serotonin receptors that activates 5-HT2A and 5-HT2C similarly (EC50s = ~0.3 µM for each). This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1539266-21-1
VCID:
VC0159554
InChI:
InChI=1S/C17H19ClFNO2.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-15(13)19;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H
SMILES:
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)Cl.Cl
Molecular Formula:
C17H20Cl2FNO2
Molecular Weight:
360.2 g/mol
25C-NBF (hydrochloride)
CAS No.: 1539266-21-1
Cat. No.: VC0159554
Molecular Formula: C17H20Cl2FNO2
Molecular Weight: 360.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2C-C is a 2,5-dimethoxyphenethylamine with a chlorine atom at the four position of the aromatic ring. A known hallucinogen, this compound stimulates monoamine receptor activity while inhibiting the re-uptake of serotonin and norepinephrine. 25C-NBF (hydrochloride) is a derivative of 2C-C having an N-(2-fluorobenzyl) addition at the amine. It is an agonist of serotonin receptors that activates 5-HT2A and 5-HT2C similarly (EC50s = ~0.3 µM for each). This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1539266-21-1 |
| Molecular Formula | C17H20Cl2FNO2 |
| Molecular Weight | 360.2 g/mol |
| IUPAC Name | 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C17H19ClFNO2.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-15(13)19;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H |
| Standard InChI Key | ABCHGKWIJAOINA-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)Cl.Cl |
| Canonical SMILES | COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)Cl.Cl |
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